molecular formula C11H16ClN3 B1347758 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine CAS No. 612487-31-7

1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine

Cat. No. B1347758
CAS RN: 612487-31-7
M. Wt: 225.72 g/mol
InChI Key: GSWLWKFDOBMBAQ-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-yl)methyl-4-methylpiperazine (CMP-4MP) is a synthetic compound that has been widely studied for its potential applications in scientific research. CMP-4MP is a piperazine derivative with a chloropyridine group attached to the 4-methylpiperazine ring, and is an important structural component in the synthesis of a variety of compounds. CMP-4MP has been of particular interest due to its unique properties, which include its ability to form stable complexes with other molecules, its low toxicity, and its low solubility in water.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One of the primary applications of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine in scientific research is in the synthesis of heterocyclic compounds. Ju Xiu-lian (2008) reported the synthesis of six new 4-(6-chloropyridine-3-methylene) substituted heterocyclic compounds from 2-chloro-5-chloromethylpyridine, phenylpiperazine, and 3-methyl-1-phenyl-2-pyrazolin-5-one, showcasing the versatility of this compound in creating diverse molecular architectures Ju Xiu-lian, 2008.

Biological Activities

Research has also explored the biological activities of derivatives of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine. Xiao-Bao Chen and De-Qing Shi (2008) designed and synthesized a series of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, which showed moderate to weak fungicidal and insecticidal activities. This work illustrates the potential of derivatives of this compound in agricultural applications Xiao-Bao Chen & De-Qing Shi, 2008.

Structural Characterization and Pharmacological Properties

In addition to synthesis and biological activities, research has also focused on the structural characterization and pharmacological properties of compounds derived from 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine. For instance, Z. Karczmarzyk and W. Malinka (2008) conducted a study on the structural characterization of analgesic isothiazolopyridines of Mannich base type, providing insights into the molecular structures and potential analgesic properties of these compounds Z. Karczmarzyk & W. Malinka, 2008.

properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-14-4-6-15(7-5-14)9-10-2-3-11(12)13-8-10/h2-3,8H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWLWKFDOBMBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363034
Record name 1-[(6-chloropyridin-3-yl)methyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine

CAS RN

612487-31-7
Record name 1-[(6-chloropyridin-3-yl)methyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 500 ml round bottom flask 6-chloronicotinaldehyde (5 g, 35.3 mmol, Eq: 1.00) was suspended in DCM (350 ml). 1-Methylpiperazine (4.42 g, 4.9 ml, 44.2 mmol, Eq: 1.25) was added, followed by acetic acid (4.24 g, 4.04 ml, 70.6 mmol, eq: 2.0). Sodium triacetoxyborohydride (11.2 g, 53.0 mmol, Eq: 1.5) was added by portions over several minutes. The reaction stirred at room temperature for three hours. Water and DCM were added and the layers were separated. The aqueous layer was brought to pH 10 with 1M NaOH. The aqueous layer was extracted three times with DCM. The combined extract was dried over Na2SO4 and concentrated in vacuo to give 1-(6-chloro-pyridin-3-ylmethyl)-4-methyl-piperazine (6.8 g, 85%) LC/MS-ESI observed [M+H]+ 226. The crude material was used “as is” in the next reaction.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Quantity
4.04 mL
Type
reactant
Reaction Step Three
Quantity
11.2 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a suspension of 2-chloro-5-(chloromethyl)pyridine (971 mg, 5.99 mmol) in acetonitrile (50 mL) was added a solution of N-methylpiperazine (1.20 g, 12.0 mmol) in acetonitrile (3 mL) followed by potassium carbonate (0.83 g, 5.99 mmol). The obtained yellow solution was heated at reflux for 40 min. The mixture was allowed to cool for 10 min and the solvent was removed in vacuo. The residue was partitioned between water, NaCl (s), and ethyl acetate. The aqueous layer was extracted with another portion of ethyl acetate. The combined organic layers were dried (Na2SO4) and the solvent was removed in vacuo affording 1.0 g (74% yield) of the title compound as a yellow oil: 1H NMR (CDCl3, 400 MHz) δ 8.31 (d, J=2 Hz, 1 H), 7.65 (dd, J=8, 2 Hz, 1 H), 7.29 (d, J=8 Hz, 1 H), 3.49 (s, 2 H), 2.46 (br s, 8 H), 2.28 (s, 3 H); 13C NMR (CDCl3, 100 MHz) δ 150.2, 150.1, 139.5, 132.8, 124.0, 59.2, 55.0, 53.0,46.0; MS (ESP) m/z 226 (M++1).
Quantity
971 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.83 g
Type
reactant
Reaction Step Three
Yield
74%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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